molecular formula C13H16O3 B14324579 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) CAS No. 105290-18-4

1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one)

Cat. No.: B14324579
CAS No.: 105290-18-4
M. Wt: 220.26 g/mol
InChI Key: OUNLSIYMHUJIOV-UHFFFAOYSA-N
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Description

1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is an organic compound with the molecular formula C11H12O3 It is a derivative of phenol and is characterized by the presence of two propan-1-one groups attached to a hydroxy-methyl-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) can be synthesized through the Friedel-Crafts acylation of p-cresol methyl ether with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a refluxing solvent such as carbon disulfide for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.

Major Products

    Oxidation: Formation of 1,1’-(2-Keto-5-methyl-1,3-phenylene)di(propan-1-one).

    Reduction: Formation of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-ol).

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone
  • 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(2-chloroethanone)
  • 1,1’-(Methylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone)

Uniqueness

1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is unique due to its specific substitution pattern and the presence of two propan-1-one groups. This structure imparts distinct chemical properties, making it valuable in various applications compared to its similar compounds .

Properties

CAS No.

105290-18-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2-hydroxy-5-methyl-3-propanoylphenyl)propan-1-one

InChI

InChI=1S/C13H16O3/c1-4-11(14)9-6-8(3)7-10(13(9)16)12(15)5-2/h6-7,16H,4-5H2,1-3H3

InChI Key

OUNLSIYMHUJIOV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1O)C(=O)CC)C

Origin of Product

United States

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